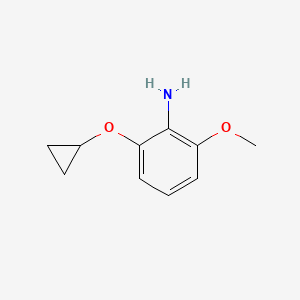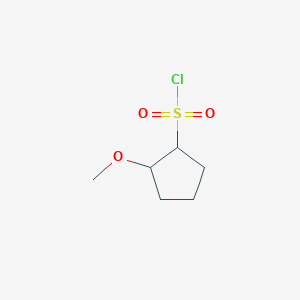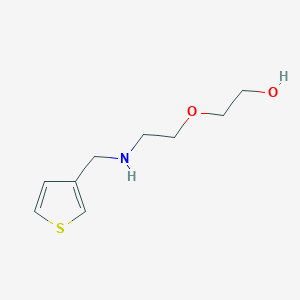![molecular formula C8H8BrClN2O B13253527 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B13253527.png)
4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom and a methoxy group attached to a pyrrolo[2,3-c]pyridine core. Its molecular formula is C8H7BrN2O·HCl, and it is often used as a building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride typically involves the bromination of 5-methoxy-1H-pyrrolo[2,3-c]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the synthesis while maintaining the desired purity and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Can be achieved using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Formation of various substituted pyrrolo[2,3-c]pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of FGFRs, thereby inhibiting their activity. This leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-pyrrolo[2,3-b]pyridine
- 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine
- Pyrrolo[3,4-c]pyridine derivatives
Uniqueness
4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methoxy group and bromine atom provide distinct sites for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H8BrClN2O |
|---|---|
Molecular Weight |
263.52 g/mol |
IUPAC Name |
4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C8H7BrN2O.ClH/c1-12-8-7(9)5-2-3-10-6(5)4-11-8;/h2-4,10H,1H3;1H |
InChI Key |
UGKFQOUOYMKSAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1Br)C=CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Amino(cyclopropyl)methyl]-3-methylphenol](/img/structure/B13253462.png)
![N-[(3-chloro-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13253477.png)
![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine](/img/structure/B13253478.png)


![N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B13253492.png)
![Bicyclo[2.2.1]heptan-1-ylmethanesulfonamide](/img/structure/B13253506.png)
![1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one](/img/structure/B13253510.png)
![{2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine](/img/structure/B13253511.png)




